molecular formula C12H16N2O4 B12998722 2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide

2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide

Cat. No.: B12998722
M. Wt: 252.27 g/mol
InChI Key: NYDFROJTEXTGPO-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide is an organic compound that features a nitrophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide typically involves the nitration of a tert-butylphenol derivative followed by the formation of the acetamide group. One common method includes:

    Nitration: The tert-butylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of Phenoxyacetamide: The nitrated product is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure higher yields and purity. Flow microreactor systems have been developed for the efficient introduction of tert-butoxycarbonyl groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide can undergo several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Reduction: The major product is 2-(4-(tert-Butyl)-2-aminophenoxy)acetamide.

    Substitution: Depending on the nucleophile, various substituted acetamides can be formed.

Scientific Research Applications

2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(tert-Butyl)-2-aminophenoxy)acetamide: This compound is similar but has an amino group instead of a nitro group.

    2-(4-(tert-Butyl)-2-chlorophenoxy)acetamide: This compound has a chloro group instead of a nitro group.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

2-(4-tert-butyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)8-4-5-10(18-7-11(13)15)9(6-8)14(16)17/h4-6H,7H2,1-3H3,(H2,13,15)

InChI Key

NYDFROJTEXTGPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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